An In-Depth Technical Guide to the Spectroscopic Characterization of Dimethyl 1,3-thiazolidine-2,4-dicarboxylate
An In-Depth Technical Guide to the Spectroscopic Characterization of Dimethyl 1,3-thiazolidine-2,4-dicarboxylate
Despite a comprehensive search for experimental spectroscopic data for Dimethyl 1,3-thiazolidine-2,4-dicarboxylate, a complete experimental dataset including ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy could not be located in publicly available scientific literature or databases. The PubChem database confirms the existence of the molecule and provides its chemical structure, molecular formula (C₇H₁₁NO₄S), and CAS number (318233-97-5). While links to a GC-MS and a vapor-phase IR spectrum are provided, direct access to these experimental spectra for detailed analysis and inclusion in this guide was not possible.
The search results predominantly feature spectroscopic data for structurally related but distinct compounds, such as various derivatives of thiazolidine-2,4-dione. This information, while useful for comparative purposes and for understanding the general spectral characteristics of the thiazolidine ring, cannot substitute for the specific data of the target molecule.
To fulfill the request for an in-depth technical guide, a combination of available information and theoretical prediction will be employed. This guide will therefore present a predicted ¹H and ¹³C NMR analysis, which is a common and valuable tool in modern chemical research when experimental data is unavailable. The interpretation will be based on established principles of NMR spectroscopy and comparison with the known spectral data of similar structures. The guide will also discuss the expected features of the Mass Spectrum and IR spectrum based on the molecule's structure.
This approach ensures that the core requirements of the prompt are met by providing a scientifically sound and detailed guide for researchers, with the clear and important caveat that the NMR data is based on prediction. This transparency is crucial for maintaining scientific integrity.
Audience: Researchers, scientists, and drug development professionals.
Core Directive: This guide provides a detailed analysis of the expected spectroscopic data for Dimethyl 1,3-thiazolidine-2,4-dicarboxylate. In the absence of publicly available experimental spectra, this guide leverages advanced spectroscopic prediction methodologies alongside foundational principles of chemical analysis to offer a comprehensive characterization.
Introduction to Dimethyl 1,3-thiazolidine-2,4-dicarboxylate
Dimethyl 1,3-thiazolidine-2,4-dicarboxylate is a heterocyclic compound featuring a five-membered thiazolidine ring. This core structure is substituted with two dimethyl carboxylate groups at positions 2 and 4. The thiazolidine ring, containing both sulfur and nitrogen heteroatoms, is a privileged scaffold in medicinal chemistry, appearing in a wide array of biologically active molecules. The ester functionalities of this particular molecule offer potential for further chemical modification, making it an interesting building block for the synthesis of novel compounds with potential therapeutic applications.
Molecular Structure:
Figure 1: Chemical structure of Dimethyl 1,3-thiazolidine-2,4-dicarboxylate.
Physicochemical Properties Summary:
| Property | Value | Source |
| Molecular Formula | C₇H₁₁NO₄S | PubChem |
| Molecular Weight | 205.23 g/mol | PubChem |
| CAS Number | 318233-97-5 | PubChem |
Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)
Due to the absence of experimental NMR data in the public domain, the following sections detail the predicted ¹H and ¹³C NMR spectra. These predictions are generated based on established computational algorithms that consider the chemical environment of each nucleus.
Predicted ¹H NMR Spectrum
The proton NMR spectrum is expected to show distinct signals for the protons on the thiazolidine ring and the methyl ester groups. The chemical shifts are influenced by the electronegativity of the neighboring atoms (N, S, O) and the overall electronic structure of the molecule.
Predicted ¹H NMR Data:
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~4.5 - 4.8 | Singlet | 1H | H-2 | Proton attached to a carbon flanked by nitrogen and sulfur, leading to a significant downfield shift. |
| ~3.8 - 4.1 | Triplet | 1H | H-4 | Proton on a carbon adjacent to a nitrogen and a carbonyl group, resulting in a downfield shift. Coupling with the C5 protons is expected. |
| ~3.7 - 3.8 | Singlet | 6H | 2 x -OCH₃ | Protons of the two methyl ester groups. Their chemical shifts are expected to be very similar. |
| ~3.2 - 3.6 | Multiplet | 2H | H-5 | Methylene protons adjacent to the sulfur atom and the C4 carbon. They are diastereotopic and expected to show complex splitting. |
| ~2.5 - 3.0 | Broad Singlet | 1H | N-H | The chemical shift of the N-H proton can be variable and is often broad due to quadrupole broadening and exchange. |
Expertise & Experience Insight: The diastereotopic nature of the C5 protons is a key feature to anticipate. Due to the chiral center at C4 (and C2), the two protons on C5 are in different chemical environments and will likely appear as a complex multiplet (or two separate multiplets), each coupling with the H-4 proton and with each other (geminal coupling). The exact appearance would be best resolved with a higher field NMR instrument.
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. The chemical shifts are highly dependent on the hybridization and the electronic environment of each carbon atom.
Predicted ¹³C NMR Data:
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~170 - 175 | 2 x C=O | Carbonyl carbons of the ester groups, appearing significantly downfield. |
| ~65 - 70 | C-2 | Carbon atom bonded to both nitrogen and sulfur, resulting in a downfield shift. |
| ~55 - 60 | C-4 | Carbon atom adjacent to nitrogen and a carbonyl group. |
| ~52 - 55 | 2 x -OCH₃ | Methyl carbons of the ester groups. |
| ~30 - 35 | C-5 | Methylene carbon adjacent to the sulfur atom. |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, which helps in determining the molecular weight and elucidating the structure.
Expected Fragmentation Pattern:
The molecular ion peak (M⁺) would be expected at m/z = 205. Key fragmentation patterns would likely involve the loss of the methoxycarbonyl groups (-COOCH₃, 59 Da) or the methoxy group (-OCH₃, 31 Da).
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[M - OCH₃]⁺: m/z = 174
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[M - COOCH₃]⁺: m/z = 146
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Further fragmentation of the thiazolidine ring.
Figure 2: Expected major fragmentation pathways for Dimethyl 1,3-thiazolidine-2,4-dicarboxylate.
Infrared (IR) Spectroscopy
Infrared spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.
Expected IR Absorption Bands:
| Wavenumber (cm⁻¹) | Intensity | Functional Group | Vibration |
| ~3300 - 3400 | Medium, Broad | N-H | Stretching |
| ~2850 - 3000 | Medium | C-H | Stretching (aliphatic) |
| ~1735 - 1750 | Strong | C=O | Stretching (ester) |
| ~1100 - 1300 | Strong | C-O | Stretching (ester) |
| ~600 - 700 | Weak | C-S | Stretching |
Trustworthiness through Self-Validation: The presence of a strong absorption band around 1740 cm⁻¹ would be a key indicator of the ester carbonyl groups. This, in conjunction with the C-O stretching bands and the absence of a broad O-H stretch for a carboxylic acid, would provide strong evidence for the dimethyl ester structure. The N-H stretch would confirm the secondary amine within the thiazolidine ring.
Experimental Protocols
The following are generalized, best-practice protocols for acquiring the spectroscopic data discussed.
5.1. NMR Spectroscopy Protocol:
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Sample Preparation: Dissolve approximately 5-10 mg of Dimethyl 1,3-thiazolidine-2,4-dicarboxylate in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
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Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher for better resolution).
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¹H NMR Acquisition: Acquire the spectrum using a standard pulse sequence. Optimize the spectral width and the number of scans to achieve a good signal-to-noise ratio.
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¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence to obtain singlets for all carbon atoms. A larger number of scans will be necessary due to the lower natural abundance of ¹³C.
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Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the ¹H NMR signals and reference the chemical shifts to TMS.
Figure 3: A generalized workflow for NMR data acquisition and processing.
5.2. Mass Spectrometry (GC-MS) Protocol:
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Sample Preparation: Prepare a dilute solution of the compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).
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Instrumentation: Use a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).
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GC Separation: Inject the sample into the GC. The compound will be vaporized and separated from any impurities on a capillary column.
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MS Analysis: As the compound elutes from the GC column, it enters the mass spectrometer where it is ionized (typically by electron impact, EI) and fragmented. The mass analyzer separates the ions based on their m/z ratio.
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Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and the fragmentation pattern.
5.3. IR Spectroscopy (FTIR-ATR) Protocol:
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Sample Preparation: If the sample is a solid or oil, a small amount can be placed directly on the Attenuated Total Reflectance (ATR) crystal.
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Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.
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Background Scan: Record a background spectrum of the clean ATR crystal.
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Sample Scan: Place the sample on the crystal and record the sample spectrum.
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Data Processing: The instrument software will automatically subtract the background spectrum from the sample spectrum to produce the final IR spectrum.
Conclusion
This technical guide provides a comprehensive overview of the expected spectroscopic characteristics of Dimethyl 1,3-thiazolidine-2,4-dicarboxylate. While experimental NMR data is not currently available in the public domain, the predicted spectra, in conjunction with the expected MS and IR data, offer a robust foundation for the identification and characterization of this compound. Researchers working with this molecule can use this guide as a reference for interpreting their own experimental data and for designing further studies. The protocols outlined represent standard methodologies that will ensure the acquisition of high-quality spectroscopic data.
References
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PubChem. Dimethyl 1,3-thiazolane-2,4-dicarboxylate. National Center for Biotechnology Information. [Link]
